![molecular formula C11H14O4 B1303587 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 69842-14-4](/img/structure/B1303587.png)
4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereoselective Synthesis and Chiral Auxiliary Applications
- A high-yield synthesis method for diastereomerically pure 2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids starting from a closely related compound was developed, highlighting its potential application as chiral auxiliaries (Ishizuka, Kimura, Ishibuchi & Kunieda, 1990).
Chemical Modification and Synthesis Studies
- Facile methylation of enolates of bicyclo[2.2.1]heptane-2,5-dione was studied, showcasing the chemical versatility of bicyclic compounds in synthetic organic chemistry (Werstiuk, Yeroushalmi & Guan-lin, 1992).
- Structural investigations of isomeric dioxolane derivatives of D-camphorquinone reveal the rigid nature of the bicyclo[2.2.1]heptane unit, contributing to insights on molecular design and packing patterns (Clegg, Golding, King & Maude, 1995).
Enantioselective Synthesis and Catalytic Applications
- Enantioselective synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solution was achieved, demonstrating the compound's potential in asymmetric synthesis (Waldmann & Braun, 1991).
- Bicyclic isocyanates and bioisosteric 1,3-disubstituted ureas were synthesized from the corresponding carboxylic acids, indicating applications in medicinal chemistry and drug design (Burmistrov, D’yachenko, Rasskazova & Butov, 2019).
Propriétés
IUPAC Name |
4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-9(2)10(3)4-5-11(9,8(14)15)7(13)6(10)12/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGSQXUNSUJWPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377876 |
Source


|
| Record name | 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69842-14-4 |
Source


|
| Record name | 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
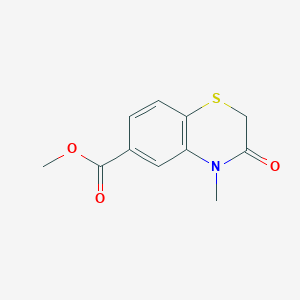
![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

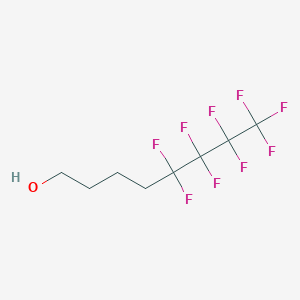

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)
![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)
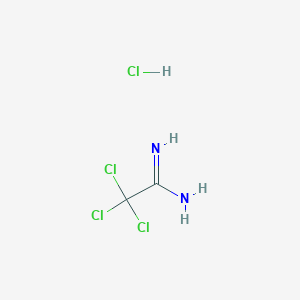
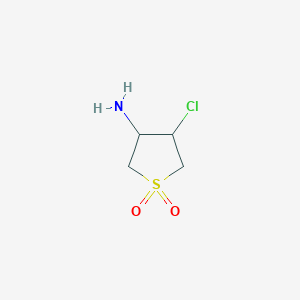
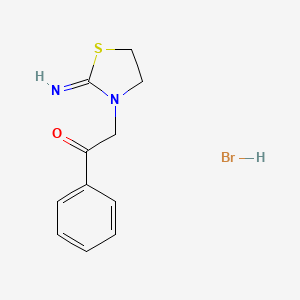
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)
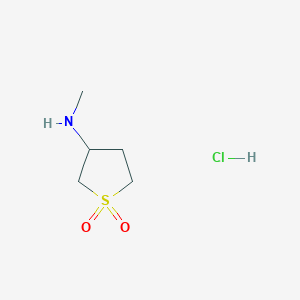
![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)
